1-Bromooctane

Thermophysical characterization Process calorimetry Heat transfer design

Substituting 1-bromooctane with other chain-length bromides or the chloro analog often causes process failures due to mismatched thermochemistry, phase behavior, or reaction mechanisms. This C8 alkyl bromide eliminates these risks with precisely measured data. - UCST 17.5 °C with acetonitrile enables room-temperature homogeneous biphasic reactions and mild-cooling product separation - unattainable with 1-bromodecane (UCST 45.5 °C) or 1-bromododecane (UCST 69.0 °C). - Cp 1409.2 J·kg⁻¹·K⁻¹ at 298.15 K provides the calorimetric baseline for accurate reactor heat-balance calculations and thermal safety assessment. - Established benchmark for polymer-supported crown ether PTC efficiency calibration, enabling direct catalyst performance comparison.

Molecular Formula C8H17Br
Molecular Weight 193.12 g/mol
CAS No. 111-83-1
Cat. No. B094149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Bromooctane
CAS111-83-1
Molecular FormulaC8H17Br
Molecular Weight193.12 g/mol
Structural Identifiers
SMILESCCCCCCCCBr
InChIInChI=1S/C8H17Br/c1-2-3-4-5-6-7-8-9/h2-8H2,1H3
InChIKeyVMKOFRJSULQZRM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 ml / 100 ml / 500 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility8.65e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





1-Bromooctane: Thermophysical and Reactivity Profile


1-Bromooctane (CAS 111-83-1) is a linear primary alkyl bromide (C₈H₁₇Br, MW 193.13) belonging to the 1-bromoalkane homologous series. At ambient conditions it is a colorless to pale yellow liquid with a boiling point of 201 °C, density of 1.118 g/mL at 25 °C, refractive index n²⁰/D 1.452, and a vapor pressure of 0.34 mmHg at 25 °C [1]. It is miscible with common organic solvents (ethanol, diethyl ether) and practically insoluble in water, with an experimental logP of 4.89 [2]. The compound serves as a key C8 alkylating agent, phase-transfer catalysis (PTC) substrate, and synthetic intermediate where the terminal bromine provides a well-characterized leaving group for nucleophilic substitution, elimination, and organometallic reactions .

Primary Alkylating Agent Linear C8 bromide for SN2 substitution, Grignard, and organometallic synthesis
PTC Benchmark Substrate Standard substrate for polymer-supported crown ether catalysis and triphase PTC
Process Calorimetry Support Well-characterized thermophysical data supports safe scale-up and thermal hazard assessment

1-Bromooctane: Substitution Limitations


Within the 1-bromoalkane series, systematic variation in alkyl chain length produces non-linear shifts in thermophysical properties that meaningfully alter process behavior: the isobaric heat capacity at 298.15 K increases by 70–80 J·kg⁻¹·K⁻¹ per two methylene units [1], while the upper critical solution temperature (UCST) with acetonitrile shifts by ~23–28 °C per two carbons, directly impacting liquid–liquid extraction and biphasic reaction design [2]. Across halogens, 1-chlorooctane exhibits a fundamentally different elimination mechanism (carbenoid via disolvated NaDA monomer) compared to 1-bromooctane (E2-like via trisolvated NaDA monomer), meaning product distribution cannot be assumed equivalent [3]. These quantifiable divergences in thermochemistry, phase behavior, and reaction mechanism make blind substitution of 1-bromooctane with shorter-chain bromides, longer-chain bromides, or the chloro analog a source of reproducible process failure unless the specific comparative data below are consulted.

Chain-length mismatch Heat capacity shifts ~6–7% per two carbons, altering reactor cooling duty and thermal safety margins
UCST divergence Acetonitrile UCST shifts ~23–28 °C per two carbons, disrupting biphasic extraction and thermomorphic solvent design
Mechanistic pathway difference 1-Chlorooctane follows a carbenoid elimination mechanism (disolvated NaDA) vs E2-like for 1-bromooctane; process optimization is not directly transferable

1-Bromooctane: Comparative Evidence


Isobaric Heat Capacity: Homologous Series Comparison

Experimental DSC measurements by Korotkovskii et al. (2016) provide directly comparable isobaric heat capacity (Cp) data across the homologous series at normal pressure. At 298.15 K, 1-bromooctane (C8) exhibits Cp = 1409.2 J·kg⁻¹·K⁻¹, which is 78.5 J·kg⁻¹·K⁻¹ higher than 1-bromohexane (C6, 1330.7 J·kg⁻¹·K⁻¹) and 102.6 J·kg⁻¹·K⁻¹ lower than 1-bromodecane (C10, 1511.8 J·kg⁻¹·K⁻¹). This positions C8 approximately 43% along the C6→C10 increment [1]. The difference is not linear with carbon number in absolute terms; the C6→C8 step (Δ = +78.5) differs from the C8→C10 step (Δ = +102.6), reflecting a non-trivial contribution from the bromine terminus fraction [1].

Isobaric Heat Capacity
Head-to-head
1409.2 J·kg⁻¹·K⁻¹ vs C6 +78.5 (+5.9%) / vs C10 −102.6 (−6.8%)
Calorimetry baseline is homolog-specific; reported ±6–7% Cp change per two carbons
DSC at 298.15 K, atmospheric pressure
Thermophysical characterization Process calorimetry Heat transfer design

Aqueous Solubility and Henry's Law vs. 1-Chlorooctane

Sarraute et al. (2004) reported directly comparable aqueous solubility data for n-octane, 1-chlorooctane, and 1-bromooctane measured by the dynamic saturation column method between 1 °C and 45 °C. The mole fraction aqueous solubility of 1-bromooctane ranges from 1.60 × 10⁻⁷ to 3.44 × 10⁻⁷, which is systematically lower than that of 1-chlorooctane (3.99 × 10⁻⁷ to 5.07 × 10⁻⁷) across the entire temperature range [1]. At the solubility minimum near 18 °C, 1-bromooctane (1.60 × 10⁻⁷) is approximately 2.5-fold less soluble than 1-chlorooctane (3.99 × 10⁻⁷). The calculated air–water partition coefficients are two orders of magnitude lower for both halogenated derivatives than for n-octane, but the relative precision for 1-bromooctane (±4%) is poorer than for 1-chlorooctane (±2%), reflecting increased measurement uncertainty for the brominated species [1].

Aqueous Solubility
Head-to-head
1.60–3.44 × 10⁻⁷ mole fraction vs 1-chlorooctane ~2.0–2.5× lower solubility
Solubility context for environmental fate; not interchangeable with chloro analog
Temperature-dependent minimum near 18 °C; accuracy better than ±10%
Environmental fate Wastewater partitioning Air/water equilibrium

Acetonitrile UCST: 1-Bromooctane vs. 1-Bromodecane

The IUPAC-NIST Solubility Database records UCST values for 1-bromoalkanes with acetonitrile, determined by the synthetic method. 1-Bromooctane (C8) exhibits UCST = 17.5 °C (290.7 K), compared to 45.5 °C (318.7 K) for 1-bromodecane (C10) and 69.0 °C (342.2 K) for 1-bromododecane (C12) [1]. This represents an average shift of +23 to +28 °C per two-carbon elongation. Below the UCST, the system forms a single phase; above it, phase separation occurs. The C8 UCST sits near ambient laboratory temperature (17.5 °C), meaning 1-bromooctane–acetonitrile mixtures can be toggled between homogeneous and biphasic states with minimal thermal input [1].

Acetonitrile UCST
Head-to-head
17.5 °C (C8) vs C10 45.5 °C / C12 69.0 °C / C14 87.5 °C
Supports near-ambient switchable solvent design; reported UCST shift +23–28 °C per two carbons
Synthetic method, acetonitrile as solvent
Liquid–liquid extraction Thermomorphic solvent systems Biphasic catalysis

NaDA Dehydrohalogenation: E2 vs. Carbenoid Pathway

Ma et al. (2019) conducted rate and isotopic labeling studies on the dehydrohalogenation of 1-halooctanes by sodium diisopropylamide (NaDA) in THF/hexane or THF/DMEA. 1-Bromooctane undergoes elimination exclusively (no substitution) via an E2-like pathway mediated by a trisolvated NaDA monomer. In contrast, 1-chlorooctane is eliminated via a disolvated NaDA monomer through a carbenoid mechanism [1]. This mechanistic divergence is not a matter of rate alone—the two pathways involve different rate-limiting transition states, different solvation architectures, and predictably different responses to solvent composition changes. While both 1-halooctanes give elimination products, the intermediate structures and therefore the sensitivity of product distribution to reaction conditions (solvent, concentration, temperature) differ fundamentally [1].

Elimination Mechanism
Head-to-head
E2-like, trisolvated NaDA monomer vs 1-chlorooctane: carbenoid, disolvated NaDA
Mechanism divergence means process conditions cannot be directly exchanged; both give exclusive elimination
NaDA in THF/hexane or THF/DMEA; rate studies with isotopic labeling
Elimination reaction mechanism Sodium diisopropylamide Kinetic isotope effects

Steric Reactivity Ranking: Ni Salen Electrocatalysis

Nguyen et al. (2015) compared cyclic voltammetry (CV) and controlled-potential electrolysis (CPE) data for the reaction of electrogenerated ligand-reduced nickel(II) salen with four organic halides. The steric effect on nucleophilic attack by the ligand-reduced catalyst (a radical-anion) follows the reactivity sequence: 1-bromooctane > benzyl bromide > 1-bromomethylnaphthalene > α-bromodiphenylmethane [1]. 1-Bromooctane, as a linear primary alkyl bromide with minimal steric encumbrance at the reaction center, exhibits the highest reaction efficiency among the four substrates. This ranking was established by direct comparison of CV traces before and after reaction with each halide and further supported by DFT calculations [1].

Steric Reactivity Rank
Head-to-head
1/4 1-bromooctane > benzyl bromide > 1-bromomethylnaphthalene > α-bromodiphenylmethane
Minimal steric hindrance supports use as benchmark electrophile; ranking based on CV catalytic current
Ni(II) salen in DMF; exact rate constants not reported
Electrocatalysis Nickel salen Steric effects on reactivity

Phase-Transfer Catalysis: Polymer-Supported Crown Ethers

Bartsch et al. (1986) assessed six polymer-supported crown ethers as triphase catalysts for the reaction of 1-bromooctane (in toluene) with aqueous potassium cyanide. For three independent pairwise comparisons of structurally similar polymer-supported and soluble crown ether catalysts, the polymer-supported (triphase) systems were more efficient by factors of 4.5 to 29 [1]. The observed rate constants (kobsd) followed pseudo-first-order dependence on 1-bromooctane concentration [2]. The used polymer-supported catalysts were recoverable by simple filtration and reusable without loss of activity [2]. This establishes 1-bromooctane as the standard substrate against which heterogeneous PTC efficiency has been quantitatively benchmarked across structurally diverse crown ether catalysts [1][2].

PTC Efficiency Ratio
Head-to-head
4.5–29× more efficient polymer-supported crown ethers vs soluble analogs
Establishes quantitative benchmark for triphase catalyst screening
Cyanation of 1-bromooctane in toluene/water
Phase-transfer catalysis Triphase catalysis Crown ether Cyanation

1-Bromooctane: Preferred Applications


Switchable Solvent Systems: Near-Ambient UCST

Based on 1-bromooctane's UCST of 17.5 °C with acetonitrile [1], the C8 bromide is uniquely suited for thermomorphic biphasic systems that operate homogeneously at room temperature (≥18 °C) and separate upon mild cooling. This is not achievable with 1-bromodecane (UCST = 45.5 °C) or 1-bromododecane (UCST = 69.0 °C), which require substantial heating to reach miscibility [1]. Applications include post-reaction product separation by cooling, extraction of heat-sensitive compounds, and catalyst recycling schemes where thermal degradation must be avoided.

Process Calorimetry for Alkylation and Grignard Reactions

The precisely measured isobaric heat capacity of 1-bromooctane (Cp = 1409.2 J·kg⁻¹·K⁻¹ at 298.15 K) [2] provides the calorimetric baseline needed for accurate heat-balance calculations in scale-up. Substituting 1-bromohexane (Cp = 1330.7 J·kg⁻¹·K⁻¹) or 1-bromodecane (Cp = 1511.8 J·kg⁻¹·K⁻¹) without adjusting cooling capacity introduces a ±6–7% error in heat removal calculations [2]. For processes where 1-bromooctane is the alkylating agent of choice, use of the correct Cp value is essential for thermal safety assessment and reactor jacket sizing.

Triphase PTC Catalyst Benchmark Substrate

1-Bromooctane is the established substrate against which polymer-supported crown ether PTC efficiency has been quantitatively calibrated, with polymer-supported variants demonstrating 4.5–29× higher activity than soluble analogs for the cyanation reaction [3]. Researchers developing new heterogeneous PTC systems can directly compare their catalyst performance against this published benchmark. The compound's well-characterized pseudo-first-order kinetics under triphase conditions [4] make it an informed choice for reproducible catalyst screening protocols.

Environmental Fate Modeling for C8 Halogenated Organics

The quantitative aqueous solubility data for 1-bromooctane (1.60–3.44 × 10⁻⁷ mole fraction) and its 2.0–2.5× lower solubility relative to 1-chlorooctane [5] enable accurate input parameters for environmental partitioning models. When synthetic routes offer a choice between bromo and chloro octane intermediates, the experimentally validated solubility and Henry's law constants [5] allow environmental engineers to predict wastewater equilibrium concentrations and air-stripping efficiency without relying on estimated or extrapolated values from shorter-chain analogs.

Application
Selection Property
Validation Focus
Thermomorphic switchable solvent systems
Near-ambient phase transition with acetonitrile
Phase separation behavior upon mild cooling
Process safety calorimetry and scale-up
Homolog-specific isobaric heat capacity data
Thermal margin calculations and reactor jacket sizing
Triphase phase-transfer catalysis development
Established benchmark reactivity with polymer-supported crown ethers
Catalyst activity comparison to published PTC benchmarks
Environmental fate and wastewater modeling
Experimentally measured aqueous solubility and Henry's law constants
Equilibrium concentration prediction in aqueous systems

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-Bromooctane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.